molecular formula C26H31N3O5 B11146367 3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11146367
M. Wt: 465.5 g/mol
InChI Key: PHDAWRSRBHRFOO-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carbonyl, and pyridine rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Phenylcarbonyl Group: This step often involves acylation reactions using acyl chlorides or anhydrides in the presence of a base like pyridine.

    Addition of the Morpholin-4-yl Group: This can be done through nucleophilic substitution reactions using morpholine and an appropriate leaving group.

    Incorporation of the Pyridine Ring: The pyridine ring can be introduced via coupling reactions, such as Suzuki or Heck coupling, using suitable pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO₃ (Nitric acid) or Br₂ (Bromine).

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂

    Reduction: NaBH₄, LiAlH₄

    Substitution: HNO₃, Br₂, FeCl₃

Major Products

    Oxidation: Formation of ketones or aldehydes from alcohols.

    Reduction: Formation of alcohols from ketones or aldehydes.

    Substitution: Formation of nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its binding affinity and specificity.

Comparison with Similar Compounds

3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one: can be compared with similar compounds based on its structure and functional groups:

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H31N3O5/c1-18(2)17-34-21-7-5-19(6-8-21)24(30)22-23(20-4-3-9-27-16-20)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h3-9,16,18,23,30H,10-15,17H2,1-2H3/b24-22-

InChI Key

PHDAWRSRBHRFOO-GYHWCHFESA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.